Benzyl 4-bromophenethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUKEHNGQSSRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromophenethylcarbamate

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzyl 4-bromophenethylcarbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values, data from structurally similar compounds, and established analytical methodologies to offer a robust scientific resource for researchers, scientists, and drug development professionals. The guide covers the compound's structure, predicted physicochemical parameters, and detailed protocols for its synthesis, purification, and characterization. The underlying scientific principles for each methodology are discussed to provide a deeper understanding of the experimental choices.

Introduction

Carbamates are a pivotal class of organic compounds characterized by the −NHC(=O)O− functional group. They are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science.[1] Structurally, carbamates can be considered hybrids of esters and amides, conferring upon them a unique combination of chemical stability and biological activity.[2] The carbamate moiety is a common feature in many approved drugs, where it can act as a key pharmacophore or a prodrug-linking group to enhance pharmacokinetic properties.[1][3]

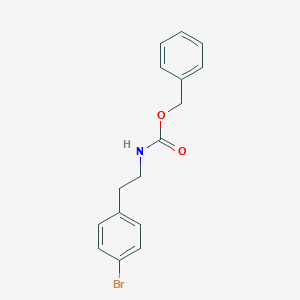

This compound (Figure 1) incorporates several key structural features: a benzyl protecting group, a carbamate linker, and a 4-bromophenethyl moiety. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is fundamental for its effective utilization in research and development, including aspects of reaction optimization, purification, formulation, and biological screening.

Figure 1: Chemical Structure of this compound

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

"C16H16BrNO2" [

image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=191170760&t=l"

label=""

];

}

```***

This guide aims to provide a detailed account of the known and predicted physicochemical properties of this compound, alongside practical, field-proven methodologies for its synthesis and characterization.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the peer-reviewed literature. The following table summarizes key physicochemical properties, combining predicted values from computational models with data from chemical suppliers. It is crucial for researchers to experimentally verify these properties for their specific applications.

Property Value (Predicted/Supplied) Source IUPAC Name Benzyl (4-bromophenethyl)carbamate - CAS Number 191170-76-0 ChemicalBook Molecular Formula C₁₆H₁₆BrNO₂ [4][5] Molecular Weight 334.21 g/mol - Boiling Point 473.7 ± 38.0 °C (at 760 mmHg) [4] Density 1.367 ± 0.06 g/cm³ [4] pKa 12.38 ± 0.46 [4] Storage Temperature Sealed in dry, Room Temperature [4]

Synthesis and Purification

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 4-bromophenethylamine and benzyl chloroformate. This method is widely used for the formation of N-aryl and N-alkyl carbamates.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenethylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid carbamates.

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for carbamates include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and 4-bromophenethyl groups, the benzylic methylene protons, the ethyl chain protons, and the N-H proton of the carbamate. The approximate chemical shifts (δ) in ppm relative to TMS are predicted as follows:

-

7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

-

7.0-7.3 ppm: Two doublets, 4H (aromatic protons of the 4-bromophenyl group).

-

5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).

-

3.4-3.6 ppm: Multiplet, 2H (-CH₂-NH-).

-

2.8-3.0 ppm: Triplet, 2H (Ar-CH₂-).

-

~5.0 ppm: Broad singlet, 1H (-NH-).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:

-

~156 ppm: Carbamate carbonyl carbon.

-

127-138 ppm: Aromatic carbons.

-

~67 ppm: Benzylic carbon (-O-CH₂-Ar).

-

~43 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NH-).

-

~35 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected in the following regions:

-

3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

1680-1720 cm⁻¹: C=O (carbonyl) stretching of the carbamate.

[6]* 1500-1600 cm⁻¹: Aromatic C=C stretching.

-

1200-1250 cm⁻¹: C-O stretching of the carbamate.

-

1000-1100 cm⁻¹: C-N stretching.

-

~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 333 and 335 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A protonated molecule [M+H]⁺ would be observed at m/z 334 and 336 under soft ionization techniques like electrospray ionization (ESI). Common fragmentation patterns for benzyl carbamates involve the loss of the benzyl group as a tropylium ion (m/z 91).

[7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method can be developed for this compound.

Caption: General workflow for HPLC purity analysis.

A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm or 254 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

[4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. While direct experimental data for this compound is limited, this guide offers a solid foundation for researchers by integrating predicted data, information from analogous compounds, and established scientific protocols. The methodologies described herein are robust and can be adapted to facilitate the successful use of this compound in various research and development endeavors. It is strongly recommended that researchers independently verify the key physicochemical properties for their specific batches of this compound.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- U.S. Environmental Protection Agency. (1989). Method 531.

- Jadhav, S. A., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405.

- Mandic, Z. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(5), 215-236.

- Royal Society of Chemistry. (2017). Supporting Information for [Article Title].

-

Chemsigma. (n.d.). This compound. Retrieved from [Link]

- Agilent Technologies. (n.d.).

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

- Ghadge, M. R., et al. (2018). Supporting Information: [Article Title]. Royal Society of Chemistry.

- U.S. Environmental Protection Agency. (1992). Method 632.

- U.S. Environmental Protection Agency. (1995).

- Royal Society of Chemistry. (n.d.). Supporting Information. [Provide specific article details if available].

- Reddit. (2024).

- ResearchGate. (n.d.). 13C NMR of the reaction of 13C-labeled CO2 with....

- National Institute of Standards and Technology. (n.d.).

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- American Chemical Society. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 ̅ Complexes.

- American Society for Mass Spectrometry. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21, 1624–1632.

- Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester.

- Carl ROTH. (n.d.).

- Chemos GmbH & Co.KG. (n.d.).

- Cooling Tower Chemicals. (2009).

- ResearchGate. (n.d.). Melting points and energies, determined by dsc and capillary tubes.

- National Institutes of Health. (2017).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2023).

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. scribd.com [scribd.com]

- 2. reddit.com [reddit.com]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. rsc.org [rsc.org]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for Benzyl 4-bromophenethylcarbamate.

An In-depth Technical Guide to the Synthesis of Benzyl 4-bromophenethylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS No. 191170-76-0). Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document details the predominant synthetic strategy via N-protection, alongside plausible alternative routes. The discussion emphasizes the underlying chemical principles, rationale for procedural choices, and detailed, field-tested protocols. Key analytical data for product validation are provided, ensuring a self-validating framework for synthesis.

Introduction and Strategic Importance

This compound is a key organic intermediate whose structure is of significant interest in medicinal chemistry. The molecule incorporates three critical functionalities: a 4-bromophenyl group, a common scaffold for introducing metabolic stability or facilitating further cross-coupling reactions; an ethylamine linker, prevalent in many neuroactive compounds; and a benzyl carbamate (Cbz or Z group).

The carbamate moiety is a cornerstone in drug design, often serving as a stable linker or a pharmacologically active group.[1] The benzyl carbamate, specifically, is one of the most widely used protecting groups for amines in multi-step organic synthesis.[2] Its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation make it an invaluable tool for synthetic chemists.[2][3] Therefore, mastering the synthesis of this compound is a critical step for accessing a variety of more complex pharmaceutical targets.

This guide will focus on the most efficient and reliable method for its preparation: the direct N-carbobenzyloxylation of 4-bromophenethylamine.

Primary Synthesis Pathway: N-Carbobenzyloxylation

The most direct and industrially scalable approach to synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-bromophenethylamine and benzyl chloroformate. This reaction is a classic example of amine protection using the Cbz group.

Principle and Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amine (4-bromophenethylamine) on the electrophilic carbonyl carbon of benzyl chloroformate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

The choice of base is critical. An inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., Dichloromethane/Water) is effective at neutralizing the acid without causing significant side reactions. An organic base such as triethylamine (Et₃N) can be used in an anhydrous organic solvent, forming triethylammonium chloride, which is often filtered off or removed during an aqueous workup.

Experimental Workflow and Visualization

The overall process, from starting materials to the final, purified product, is outlined below.

Caption: Workflow for the N-Carbobenzyloxylation Synthesis.

Detailed Experimental Protocol

Materials:

-

4-Bromophenethylamine (1.0 eq)

-

Benzyl Chloroformate (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

-

Eluent for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M concentration).

-

Aqueous Base: In a separate beaker, prepare a saturated solution of sodium bicarbonate (2.0 eq) in deionized water and add it to the reaction flask.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise to the stirring mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). This removes residual base and water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford this compound as a pure solid.

Alternative Synthesis Pathway: Reductive Amination

Principle and Mechanistic Rationale

This process occurs in two key stages within a single pot:

-

Imine Formation: The aldehyde (4-bromophenylacetaldehyde) reacts with the amine (benzyl carbamate) to form a Schiff base, or imine, with the elimination of water. This step is often acid-catalyzed.

-

Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to reduce the C=N double bond of the imine to a C-N single bond, yielding the final carbamate product.[4][5] STAB is often preferred as it is milder and can be used in the presence of the aldehyde without significant reduction of the carbonyl group.

Caption: Mechanism of the Reductive Amination Pathway.

Comparative Analysis

| Feature | N-Carbobenzyloxylation (Primary) | Reductive Amination (Alternative) |

| Key Precursors | 4-bromophenethylamine, Benzyl Chloroformate | 4-bromophenylacetaldehyde, Benzyl Carbamate |

| Atom Economy | Good; main byproduct is HCl (neutralized) | Moderate; byproduct from hydride reagent |

| Reagent Toxicity | Benzyl chloroformate is a lachrymator | Aldehyde can be unstable; hydride reagents require care |

| Simplicity | Very straightforward and high-yielding | More steps in-situ; potential for side reactions |

| Overall Efficiency | Higher | Lower |

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected analytical data based on its structure and data from analogous compounds.[6][7]

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₆H₁₆BrNO₂ |

| Molecular Weight | 334.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 7H, Ar-H), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 5.10 (s, 2H, -OCH₂Ph), 4.95 (br s, 1H, -NH), 3.45 (q, J=6.8 Hz, 2H, -CH₂NH), 2.80 (t, J=7.0 Hz, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.2, 137.9, 136.5, 131.7, 130.6, 128.5, 128.1, 128.0, 120.1, 66.8, 42.5, 35.5 |

| Mass Spec (ESI+) | m/z 334.0 [M+H]⁺, 336.0 [M+2+H]⁺ (isotopic pattern for Br) |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct N-carbobenzyloxylation of 4-bromophenethylamine with benzyl chloroformate. This method is robust, high-yielding, and employs readily available starting materials. The detailed protocol and workflow provided in this guide offer a reliable and reproducible framework for laboratory-scale production. While alternative methods like reductive amination exist, the primary pathway remains the superior choice for its simplicity and efficiency. The characterization data supplied serve as a benchmark for ensuring the synthesis of a high-purity final product, ready for use in advanced research and drug development applications.

References

-

Wiley-VCH (2007). Supporting Information for a publication. While not providing the direct synthesis, this source contains representative NMR and MS spectral data for structurally similar compounds, which aids in predicting characterization data.

-

ChemicalBook. Benzyl carbamate synthesis. This page outlines the general synthesis of benzyl carbamate from benzyl chloroformate and ammonia, establishing the fundamental reaction type.

-

MDPI (2020). Supporting Information including 1H and 13C spectra. This document provides examples of NMR spectra for complex organic molecules containing benzyl and carbamate functionalities.

-

ChemicalBook. This compound | 191170-76-0. Provides the CAS number and basic properties of the target compound.

-

Penghui Labs (2023). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. This article details the synthesis and primary application of benzyl carbamate as a protecting group (Cbz group).

-

Wikipedia. Benzyl carbamate. General encyclopedic information on benzyl carbamate, its properties, and its use as a protected form of ammonia for synthesizing primary amines.

-

Polshettiwar, V. & Varma, R. S. (2008). Organic Carbamates in Drug Design and Medicinal Chemistry. A review article published in a peer-reviewed journal, highlighting the importance and synthesis of carbamates.

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Details various methods for carbamate synthesis, including the Curtius rearrangement.

-

PubChem. Benzyl (2-(4-bromo-3-cyanophenoxy)ethyl)carbamate. Database entry for a structurally related compound, useful for comparative analysis.

-

PubChem. Benzyl (4-(2-bromoacetyl)phenyl)carbamate. Database entry for a structurally related compound.

-

PrepChem.com. Synthesis of 4-Bromophenyl Benzyl Ether. Provides a protocol for a related Williamson ether synthesis, demonstrating typical reaction conditions for reactions involving bromophenyl and benzyl moieties.

-

Arkivoc (2008). Synthesis of functionalized benzyl amines by the reductive amination. A scientific paper detailing procedures for reductive amination using a sodium borohydride-acetic acid system.

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture? A discussion forum providing practical insights into the purification of benzyl-containing compounds, including column chromatography.

-

Royal Society of Chemistry (2016). Supporting Information with NMR data. Provides examples of NMR data for various benzyl alcohol derivatives.

-

ChemicalBook. 4-Bromobenzylamine synthesis. Outlines synthesis methods for a key precursor, including reductive amination.

-

University of Michigan Deep Blue. Synthesis of functionalized benzyl amines by the reductive alkylation. Describes reductive alkylation as a key method for preparing diverse amines.

-

Indian Academy of Sciences (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Discusses indirect reductive amination strategies for synthesizing benzylamines.

-

Royal Society of Chemistry. SUPPORTING INFORMATION with spectral data. Contains FTIR and 1H NMR spectra for benzyl carbamate and its derivatives.

-

Radić, Z. & Taylor, P. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. A comprehensive review on the role of carbamates in therapeutic agents.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

Spectroscopic Profile of Benzyl 4-bromophenethylcarbamate: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Spectroscopic Characterization

Benzyl 4-bromophenethylcarbamate is a carbamate derivative incorporating a benzyl protecting group and a substituted phenethyl moiety. The presence of the bromine atom on the aromatic ring provides a handle for further synthetic modifications, making it a potentially valuable intermediate. Accurate structural elucidation and purity assessment are paramount in any chemical research endeavor, particularly in the pharmaceutical sciences where even minor impurities can have significant biological effects. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, each providing a unique piece of the structural puzzle.

This guide moves beyond a simple listing of data. It aims to provide a deeper understanding of the "why" behind the spectral features, grounding the interpretations in fundamental principles of spectroscopy and the electronic effects of the molecule's constituent parts.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic data.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Expected Key Fragments:

-

m/z 91: This is a very common and often the base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion (C₇H₇⁺).

-

m/z 184/186: This fragment arises from the cleavage of the N-C bond of the phenethyl group, resulting in the 4-bromophenethyl cation. The isotopic pattern for bromine will be evident.

-

m/z 169/171: Loss of a methylene group from the 4-bromophenethyl cation can lead to the 4-bromobenzyl cation.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carbamates. [1]

Experimental Protocol for MS Data Acquisition

-

Instrument: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. If using a direct insertion probe, a small amount of the sample is placed in a capillary tube.

Conclusion: A Synthesized Spectroscopic Identity

This guide has presented a detailed, albeit predicted, spectroscopic profile of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. The provided interpretations and experimental protocols offer a solid foundation for any researcher working with this compound. It is our hope that this in-depth analysis will facilitate the confident identification, characterization, and utilization of this compound in various scientific endeavors.

References

-

Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules. Retrieved January 14, 2026, from [Link]

-

p-Bromophenethylamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

Sources

Crystal structure analysis of Benzyl 4-bromophenethylcarbamate.

An In-depth Technical Guide to the Crystal Structure Analysis of Benzyl 4-bromophenethylcarbamate

This guide provides a comprehensive, in-depth exploration of the process of determining and analyzing the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of organic molecules. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and the rationale behind key experimental decisions, ensuring a thorough understanding of the entire workflow from synthesis to advanced structural analysis.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, a molecule's three-dimensional structure is intrinsically linked to its function and properties. Carbamates, for instance, are a class of organic compounds with wideranging applications, including in pharmaceuticals and agrochemicals.[1][2] Understanding the precise atomic arrangement, intermolecular interactions, and conformational preferences of this compound is crucial for predicting its behavior, designing derivatives with enhanced activity, and understanding its interaction with biological targets.[3][4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information.[6][7][8][9][10] It allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as providing insights into the packing of molecules within a crystal lattice.[8][9] This guide will walk through the entire process, from the synthesis of the target compound to the final analysis of its crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the compound of interest and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While various synthetic routes to carbamates exist, a common and effective method involves the reaction of an alcohol with an isocyanate, or the reaction of a chloroformate with an amine. For this compound, a plausible synthetic route would be the reaction of 4-bromophenethylamine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.2 eq).

-

Addition of Reagent: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The ideal crystal should be of an appropriate size (typically 0.1-0.5 mm in each dimension), possess a well-defined shape, and be free from defects.[11] Crystallization is fundamentally a process of slowly transitioning a compound from a soluble to an insoluble state.[12][13]

Several techniques can be employed to achieve this, with the choice of solvent being a critical factor.[14] A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[13]

Common Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed, causing the solubility to decrease and crystals to form.[12][14]

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent.[15] Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[15]

For this compound, a combination of slow cooling followed by slow evaporation of a solution in a solvent mixture like ethanol/water or ethyl acetate/hexane would be a logical starting point.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify a suitable crystallization solvent or solvent system.

-

Preparation of Saturated Solution: Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[12][13]

-

Slow Cooling: Cover the container and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, the container can be insulated to slow the cooling process further.[14]

-

Crystal Growth: If no crystals form, scratching the inside of the container with a glass rod can sometimes initiate nucleation.[14] Alternatively, the solution can be placed in a refrigerator to further decrease solubility.

-

Isolation: Once suitable crystals have formed, they are carefully isolated by filtration and washed with a small amount of cold solvent to remove any remaining impurities.[12][14]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[8][16]

The Fundamental Principle: Bragg's Law

When a monochromatic X-ray beam strikes a crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[8][9] Constructive interference of the diffracted X-rays occurs only at specific angles that satisfy Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[16]

Data Collection

The crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[11] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or a CMOS sensor.[8][16]

Experimental Workflow: X-ray Data Collection

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. rigaku.com [rigaku.com]

- 11. crystallography.fr [crystallography.fr]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 15. unifr.ch [unifr.ch]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Potential of Brominated Carbamates

Abstract: The carbamate functional group is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its stability and ability to modulate biological interactions.[1] When combined with bromine, a halogen known to enhance the stereo-electronic properties of molecules and improve ligand-protein binding, the resulting brominated carbamates exhibit a wide spectrum of potent biological activities.[2] This guide provides an in-depth exploration of the significant therapeutic potential of brominated carbamates, focusing on their anticancer, neuroprotective (via cholinesterase inhibition), and antimicrobial properties. We will delve into the mechanisms of action, present relevant structure-activity relationship data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Brominated Carbamates

The strategic incorporation of a carbamate moiety (-O-CO-NH-) into a molecular scaffold is a widely used tactic in drug design.[1] This group acts as a stable, bioisosteric replacement for amide or ester linkages, enhancing bioavailability and modulating interactions with biological targets through hydrogen bonding.[1] The introduction of a bromine atom can further amplify a compound's therapeutic efficacy. The "heavy atom effect" of bromine can enhance certain photochemical properties, while its lipophilicity can improve membrane permeability.[3] This synergistic combination of a carbamate group and bromine substitution has led to the discovery of both natural and synthetic compounds with significant biological promise.

Many brominated natural products have been isolated from marine organisms, which exist in a highly competitive environment and rely on chemical defense mechanisms.[4][5] This has made marine sponges, algae, and gorgonians a rich source of novel brominated compounds, some of which feature carbamate-like structures or serve as precursors for their synthesis.[4][6] Synthetic chemistry has expanded upon this natural diversity, allowing for the systematic modification of brominated carbamates to optimize their activity against specific targets.

Anticancer Activity: Targeting Cellular Division

A prominent therapeutic application of brominated carbamates is in oncology, where they have demonstrated potent antiproliferative effects against various human tumor cell lines.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

Many brominated carbamates exert their anticancer effects by disrupting the microtubule network, which is critical for cell division (mitosis). They function as antimitotic agents by interacting with tubulin, the protein subunit of microtubules.[7]

A series of carbamates derived from aminocombretastatin A-4 (AmCA-4) were shown to inhibit tubulin polymerization by binding to the colchicine binding site.[7] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7] The presence of a bromo group on the phenyl ring of these carbamates was found to be particularly effective, yielding compounds with nanomolar antiproliferative activity.[7]

Caption: Anticancer mechanism of brominated carbamates via tubulin inhibition.

Data on Antiproliferative Activity

The efficacy of brominated carbamates has been quantified across several cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀), demonstrating potent activity.

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Aminocombretastatin A-4 Carbamate (meta-bromo) | A549 (Lung) | < 10 nM | [7] |

| Salicylanilide Carbamate | Staphylococcus aureus | ≤ 0.98 µM | [8] |

| Brominated Coelenteramine | Gastric Cancer Cells | 15.2 µM | [3] |

| Steroidal Carbamate | CT26WT (Mouse Colon) | 26.8 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of brominated carbamates against cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by a test compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the brominated carbamate compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its cytotoxic effects.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. The appearance of a purple precipitate indicates formazan formation.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cholinesterase Inhibition: A Neuroprotective Strategy

Carbamates are a well-established class of cholinesterase inhibitors (ChEIs).[10] Their structural similarity to the neurotransmitter acetylcholine allows them to act as "pseudo-substrates" for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for acetylcholine degradation.[11][12] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease.[13]

Mechanism of Action: Reversible Carbamoylation

Carbamate inhibitors function by transferring their carbamoyl group to a critical serine residue in the active site of the cholinesterase enzyme. This process, known as carbamoylation, renders the enzyme temporarily inactive.[14] Unlike the rapid hydrolysis of the acetylated enzyme that occurs with acetylcholine, the decarbamoylation process is significantly slower. This pseudo-irreversible inhibition leads to a sustained increase in acetylcholine concentrations.[15]

Studies on proline-based carbamates revealed that brominated derivatives, particularly benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates, exhibited potent anti-BChE activity comparable to the established drug rivastigmine.[11]

Caption: Pseudo-irreversible inhibition of cholinesterase by brominated carbamates.

Data on Cholinesterase Inhibition

The inhibitory potency of brominated carbamates against both AChE and BChE has been established, with some compounds showing selectivity for BChE.

| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | [11] |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [11] |

| Rivastigmine (Reference Drug) | BChE | Comparable | [11] |

Experimental Protocol: Ellman's Assay for Cholinesterase Activity

This spectrophotometric method is the gold standard for measuring cholinesterase activity and its inhibition.

Causality: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. When hydrolyzed by the enzyme, ATCh produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity. An inhibitor will slow this rate.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of ATCh in the buffer, and a solution of the cholinesterase enzyme.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Inhibitor Addition: Add 25 µL of the brominated carbamate compound at various concentrations to the test wells. Add 25 µL of buffer to the control wells.

-

Enzyme Addition: Add 25 µL of the enzyme solution to all wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the DTNB solution followed by 25 µL of the ATCh substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the carbamate compared to the control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Brominated carbamates have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[8][16]

Spectrum of Activity

Novel salicylanilide N-monosubstituted carbamates have demonstrated potent in vitro activity. For instance, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamate showed excellent activity against Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as ≤0.98 µM.[8] Another derivative, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl benzylcarbamate, displayed a broad spectrum of antifungal action.[8] Rosin-based carbamates have also shown strong inhibition against bacteria like Staphylococcus aureus and Escherichia coli.[16]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data on Antimicrobial Activity

The table below highlights the potent activity of brominated carbamates against clinically relevant microbes.

| Compound | Target Organism | MIC Value | Reference |

| 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamate | Staphylococci (incl. MRSA) | ≤ 0.98 µM | [8] |

| Salicylanilide Carbamates | Klebsiella pneumoniae (ESBL-producing) | Starting from 31.25 µM | [8] |

| Rosin-based Carbamate | Staphylococcus aureus | Zone of Inhibition: 27.3 mm (at 5 mg/mL) | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to a range of concentrations of the test compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Methodology:

-

Preparation: Prepare a sterile 96-well microtiter plate. Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12.

-

Compound Dilution: Prepare a stock solution of the brominated carbamate. Add 100 µL of this solution to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final concentration in each well will be 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

Brominated carbamates represent a versatile and potent class of biologically active molecules. The strategic inclusion of bromine on various carbamate scaffolds has yielded compounds with significant anticancer, cholinesterase-inhibiting, and antimicrobial properties. Their mechanisms of action, particularly the inhibition of tubulin polymerization and cholinesterase carbamoylation, are well-understood and provide a solid foundation for further development.

Future research should focus on optimizing the safety and selectivity of these compounds. While potent, issues of off-target toxicity and bioavailability must be addressed. The development of prodrug strategies, where the active brominated carbamate is released only at the target site, could mitigate systemic toxicity.[17] Furthermore, exploring the vast chemical diversity of marine natural products may uncover novel brominated scaffolds for the synthesis of next-generation carbamate therapeutics.[4] The continued investigation of these promising compounds is crucial for advancing the fields of oncology, neuropharmacology, and infectious disease treatment.

References

- Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. PubMed.

- Proline-Based Carbamates as Cholinesterase Inhibitors. PubMed Central.

- Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity. ScienceDirect.

- Non-polar halogenated natural products bioaccumulated in marine samples. II.

- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost

- Natural and man-made organobromine compounds in marine biota

- Total Synthesis and Biological Evaluation of Clav

- Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. PubMed.

- Biological Activity of Recently Discovered Halogenated Marine N

- Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt deriv

- Biological Activity of Recently Discovered Halogenated Marine Natural Products.

- Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. The Hebrew University of Jerusalem.

- Structure-activity relationships for insecticidal carbam

- An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. PubMed.

- Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Scilit.

- Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the tre

- Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.

- Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

- Synthesis and Antimicrobial and Antifungal Activity of Carbamate-Functionized Spiro Compounds.

- Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. PubMed Central.

- Synthesis and Biological Activities of Carbamate Derivative. Journal of Environmental Health Sciences.

- Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbam

- Inhibition of Candida albicans growth by bromin

- Biological effects of contaminants: Cholinesterase inhibition by organophosphate and carbamate compounds. ICES Journal of Marine Science.

- Role of Organic Carbamates in Anticancer Drug Design.

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research.

- Risks Associated with Dietary Exposure to Contaminants from Foods Obtained from Marine and Fresh W

- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural and man-made organobromine compounds in marine biota from Central Norway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-polar halogenated natural products bioaccumulated in marine samples. II. Brominated and mixed halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ices-library.figshare.com [ices-library.figshare.com]

- 13. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives :: BioResources [bioresources.cnr.ncsu.edu]

- 17. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]

Thermal stability and degradation profile of Benzyl 4-bromophenethylcarbamate.

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Benzyl 4-bromophenethylcarbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. In the absence of specific literature for this compound, this document synthesizes established principles of carbamate chemistry, regulatory guidelines for forced degradation, and advanced analytical methodologies. It outlines detailed protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and a complete forced degradation study under acidic, basic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide proposes potential degradation pathways based on the known reactivity of the carbamate functional group and the constituent benzyl and 4-bromophenethyl moieties. The methodologies described herein are designed to establish a robust stability-indicating profile, crucial for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Stability Profiling

This compound is a molecule of interest in synthetic and pharmaceutical chemistry. Its structure, featuring a carbamate linkage, a brominated aromatic ring, and a benzyl protecting group, suggests a complex degradation profile. Understanding the thermal stability and degradation pathways of such a compound is a critical, non-negotiable step in the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Stability studies are essential to identify potential degradation products that could impact efficacy or safety, establish degradation pathways, and validate the stability-indicating power of analytical methods.

Carbamates, as a class, are recognized for their thermal lability and susceptibility to hydrolysis, making a thorough investigation of their stability profile particularly crucial. This guide provides the scientific rationale and actionable protocols to comprehensively characterize this compound.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before commencing stability studies. The predicted properties for this compound (CAS: 191170-76-0) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆BrNO₂ | |

| Molecular Weight | 334.21 g/mol | |

| Boiling Point | 473.7 ± 38.0 °C (Predicted) | |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.38 ± 0.46 (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Methodologies for Intrinsic Thermal Stability Assessment

To assess the intrinsic thermal stability of the solid material, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of thermal stability and decomposition. A negligible mass loss over a desired temperature range indicates thermal stability.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, phase transitions, and enthalpic changes associated with decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell (flow rate: 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Forced Degradation: A Protocol for Pathway Elucidation

Forced degradation studies are designed to accelerate the degradation process to generate and identify potential degradants that could form under long-term storage conditions. The goal is to achieve a target degradation of 5-20%.

Caption: Experimental workflow for the forced degradation study.

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

Hydrolytic Degradation

-

Acidic Conditions: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Conditions: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store the solution at room temperature. Withdraw aliquots at 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Causality Note: Carbamates are typically highly susceptible to base hydrolysis; therefore, milder conditions are used initially to avoid complete degradation.

Oxidative Degradation

Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.

Thermal Degradation

-

Solid State: Store 10-20 mg of the solid compound in an oven at 80°C. Analyze samples at 24, 48, and 72 hours by dissolving in the diluent.

-

Solution State: Store 10 mL of the stock solution in an oven at 80°C. Analyze samples at 24, 48, and 72 hours.

Photolytic Degradation

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Analytical Methodology for Degradant Profiling

A robust, stability-indicating analytical method is required to separate the parent compound from all process-related impurities and degradation products. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique.

Proposed HPLC-UV/MS Method

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

UV/PDA Detector: Scan from 200-400 nm; monitor at a wavelength of maximum absorbance (e.g., ~220 nm).

-

Mass Spectrometer (ESI+): Scan from m/z 50-600 for peak identification.

-

-

Injection Volume: 10 µL.

Rationale: A gradient method is chosen to ensure the elution of both polar and non-polar degradation products. The use of a mass spectrometer in-line with the UV detector is critical for the immediate identification (by mass-to-charge ratio) of the components corresponding to each chromatographic peak.

Predicted Degradation Profile and Pathways

Based on the fundamental chemistry of carbamates and related structures, we can hypothesize several degradation pathways.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

The most probable degradation route is the hydrolysis of the carbamate ester linkage. This pathway is expected to be significantly accelerated under basic conditions.

Caption: Hypothesized hydrolytic degradation pathway.

This cleavage would yield 4-bromophenethylamine and benzyl alcohol , with the release of carbon dioxide. Benzyl alcohol itself can be susceptible to oxidation, potentially forming benzaldehyde and benzoic acid under oxidative stress.

Pathway B: Thermal Decomposition

Under high thermal stress, decarboxylation is a common degradation route for carbamates. This could lead to the formation of N-benzyl-4-bromophenethylamine. Additionally, homolytic cleavage of the benzylic C-O or C-N bonds could occur, generating benzyl radicals and other fragments. The presence of the bromine atom may also lead to the formation of brominated aromatic byproducts.

Caption: Hypothesized thermal decarboxylation pathway.

Pathway C: Oxidative Degradation

The benzylic positions and the nitrogen atom are susceptible to oxidation. The primary amine formed from hydrolysis (4-bromophenethylamine) could be further oxidized. The benzyl group could be oxidized to benzaldehyde or benzoic acid.

Data Summary and Interpretation

All quantitative data from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Major Degradant (m/z) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | |||

| Base Hydrolysis | 0.1 M NaOH | 4 h | |||

| Oxidation | 6% H₂O₂ | 24 h | |||

| Thermal (Solid) | 80°C | 72 h | |||

| Thermal (Solution) | 80°C | 72 h | |||

| Photolytic | ICH Q1B | - |

The combination of TGA/DSC data with the forced degradation results provides a holistic degradation profile. The TGA thermogram will define the upper-temperature limit for handling and storage, while the forced degradation study will identify the most likely degradation pathways and products under relevant pharmaceutical conditions.

Conclusion and Recommendations

This guide presents a scientifically rigorous approach to characterizing the thermal stability and degradation profile of this compound. By employing TGA and DSC for intrinsic stability and conducting a comprehensive forced degradation study, researchers can establish a complete stability profile. The primary anticipated degradation pathway is the hydrolysis of the carbamate linkage, a vulnerability that must be considered in formulation development and storage. The stability-indicating HPLC method outlined is crucial for accurately quantifying the parent compound and its degradants. It is recommended that all major degradation products are isolated and structurally characterized using techniques such as NMR and high-resolution mass spectrometry to confirm the hypothesized pathways.

References

- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

- ChemicalBook. (n.d.). This compound | 191170-76-0.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Edge, S. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Edge, S., et al. (2012). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. DTIC.

-

Shinde, S. L., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

-

Al-Tannak, N. F., & Al-Mannai, M. A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

- Joshi, R. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Vacondio, F., et al. (2015). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Retrieved from [Link]

-

Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. Retrieved from [Link]

- Al-Obaidi, M. A., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment.

-

Ohtsu, Y., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Solubility characteristics of Benzyl 4-bromophenethylcarbamate in various solvents.

An In-Depth Technical Guide to the Solubility Characteristics of Benzyl 4-bromophenethylcarbamate

Foreword: Navigating the Solubility Landscape of Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility characteristics of this compound.

While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a robust framework for predicting, determining, and understanding its behavior in various solvent systems. By leveraging fundamental chemical principles and established experimental methodologies, this guide empowers researchers to confidently assess the solubility profile of this compound and other novel chemical entities.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces with the solvent. The principle of "like dissolves like" serves as a reliable guide in this context, stating that substances with similar polarities tend to be soluble in one another.[1][2][3][4][5]

This compound possesses a distinct molecular architecture that informs its predicted solubility:

-

Aromatic Rings: The presence of two benzene rings contributes to a significant nonpolar character, suggesting good solubility in nonpolar solvents.

-

Carbamate Linkage (-O-CO-NH-): This functional group introduces polarity through its capacity for hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

-

Bromine Atom: The electronegative bromine atom adds to the molecule's polarity and potential for dipole-dipole interactions.

-

Phenethyl Group: The two-carbon chain between the aromatic ring and the nitrogen atom adds to the nonpolar character of the molecule.

Based on this structural analysis, we can predict the following solubility characteristics for this compound:

-

High Solubility: Expected in moderately polar to nonpolar organic solvents. The molecule's significant nonpolar surface area, contributed by the aromatic rings and the ethyl bridge, will interact favorably with solvents that have similar characteristics. Examples include:

-

Aprotic Polar Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.

-

Nonpolar Solvents: Toluene, Hexane, Diethyl Ether.

-

-

Moderate Solubility: Likely in polar protic solvents such as lower-chain alcohols (e.g., Methanol, Ethanol, Isopropanol). The carbamate group can engage in hydrogen bonding with these solvents, but the large nonpolar regions of the molecule may limit miscibility.[6][7][8]

-

Poor Solubility: Predicted in highly polar solvents, most notably water. The predominantly hydrophobic nature of the molecule will resist the strong hydrogen-bonding network of water.

The Role of Solvent Properties in Solubility

A deeper understanding of solubility requires consideration of specific solvent properties beyond a simple "polar" or "nonpolar" classification.

Polarity and Dielectric Constant

The polarity of a solvent is a measure of the separation of electric charge in its molecules. A solvent's dielectric constant (ε) is a quantitative measure of its ability to separate ions and solvate charged species.[6][9][10] Generally, solvents with a high dielectric constant are better at dissolving polar and ionic compounds.[9] For a molecule like this compound, which is largely non-ionic, the dielectric constant is one of several factors influencing solubility.[6]

Hydrogen Bonding

The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that can participate in such interactions.[7][8] The carbamate group in this compound has both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting that solvents capable of hydrogen bonding will have a significant interaction with the solute.

The interplay of these factors dictates the overall solubility. While a high dielectric constant is favorable for dissolving polar compounds, strong hydrogen bonding capabilities in a solvent like water can sometimes exclude less polar solutes.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Materials and Equipment

-